molecular formula C13H13Cl2N B12114388 2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline CAS No. 893724-61-3

2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline

Cat. No.: B12114388
CAS No.: 893724-61-3
M. Wt: 254.15 g/mol
InChI Key: LGCBUINZWOECFC-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline is a halogenated quinoline derivative characterized by a 2-chloroethyl substituent at position 3, chlorine at position 2, and methyl groups at positions 6 and 6. Quinolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their bioactivity, including antimicrobial, anticancer, and antimalarial properties.

Properties

IUPAC Name

2-chloro-3-(2-chloroethyl)-6,7-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N/c1-8-5-11-7-10(3-4-14)13(15)16-12(11)6-9(8)2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCBUINZWOECFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428906
Record name 2-chloro-3-(2-chloroethyl)-6,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893724-61-3
Record name 2-chloro-3-(2-chloroethyl)-6,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common method is the reaction of 2,6-dimethylquinoline with chloroacetaldehyde, followed by chlorination. The detailed synthetic route may vary depending on the specific conditions and reagents used.

Industrial Production: While information on large-scale industrial production methods is limited, research laboratories typically synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity: 2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline can undergo various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.

    Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Common Reagents: Reagents like strong acids, bases, and nucleophiles are commonly used in its reactions.

Major Products: The major products formed from these reactions include derivatives of the quinoline ring system, such as substituted quinolines or quinoline-based heterocycles.

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline finds applications in various fields:

    Chemistry: Used as a building block for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities.

    Medicine: Studied for its pharmacological properties.

    Industry: May have applications in materials science or as intermediates in chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Substituent Position and Physicochemical Properties

The position and nature of substituents significantly influence quinoline properties. For example:

  • Its synthesis via POCl₃ yields a planar molecule with intramolecular C–H⋯Cl interactions, a melting point of 403–404 K, and moderate solubility in organic solvents .
  • 2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline (CAS 948294-60-8) replaces the 2-chloroethyl group with a 3-chloropropyl chain, increasing molecular weight (MW ≈ 284.7 g/mol vs.

Table 1: Key Properties of Selected Quinoline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (K) Key Functional Groups
2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline Cl (C2), 2-chloroethyl (C3), CH₃ (C6,7) ~259.7 Not reported Alkylating (2-chloroethyl)
4-Chloro-6,7-dimethoxyquinoline Cl (C4), OCH₃ (C6,7) 223.66 403–404 Methoxy, planar structure
2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline Cl (C2), 3-chloropropyl (C3), CH₃ (C6,7) ~284.7 Not reported Longer alkyl chain

Comparison with Non-Quinoline Analogues

Bis(2-chloroethyl)ether (BCEE)

BCEE (CAS 111-44-4) is an ether with two 2-chloroethyl groups. It exhibits high lipophilicity (density 1.2199 g/cm³, boiling point 178°C) and acute toxicity, likely due to reactive epoxide formation . In contrast, the target quinoline’s aromatic core may stabilize the 2-chloroethyl group, reducing spontaneous degradation and toxicity.

Nitrosoureas

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea demonstrates rapid plasma degradation (half-life ~5 min) and cerebrospinal fluid penetration. Its 2-chloroethyl group alkylates nucleic acids, while the cyclohexyl moiety carbamoylates proteins . The target quinoline, lacking a nitroso group, may exhibit slower degradation but similar alkylation-driven bioactivity.

Table 2: Alkylation Potential Across Compound Classes

Compound Class Example Key Reactivity Biological Effect
Quinoline Derivatives 2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline Alkylation via 2-chloroethyl Potential anticancer activity
Nitrosoureas 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Alkylation + carbamoylation Leukemia suppression
Oxazaphosphinanes Ifosfamide-related compounds Metabolic activation → alkylation Cytotoxicity in chemotherapy

Biological Activity

2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The compound's structure features a quinoline core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline is C₁₃H₁₃Cl₂N, with a molecular weight of 254.16 g/mol. The compound's unique properties arise from the presence of two chloro groups and two methyl groups on the quinoline ring, enhancing its reactivity and biological interactions.

The biological activity of 2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues or blocking substrate access. This inhibition can lead to altered cellular pathways, particularly in cancer cells.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Anticancer Studies

Several studies have evaluated the anticancer potential of 2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. Notably, it showed significant cytotoxicity against MCF-7 breast cancer cells .
    Cell LineIC50 (µM)Mechanism of Action
    MCF-715Apoptosis induction
    T47D25Enzyme inhibition
  • Mechanistic Insights : The compound's mechanism involves the inhibition of sirtuins and other signaling pathways crucial for cancer cell survival .

Antimicrobial Activity

Research into the antimicrobial properties of 2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline has also been promising:

  • In Vitro Antibacterial Tests : The compound was tested against various bacterial strains, showing effective inhibition at concentrations ranging from 10 to 30 µg/mL. This suggests potential use as an antimicrobial agent .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study involving a series of quinoline derivatives highlighted that modifications to the quinoline structure can enhance anticancer activity. The findings indicated that 2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline exhibited superior activity compared to other derivatives tested against breast cancer cell lines .
  • Case Study on Antimicrobial Properties :
    • An investigation into the antimicrobial effects revealed that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The study emphasized its potential as a lead compound for developing new antibiotics.

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